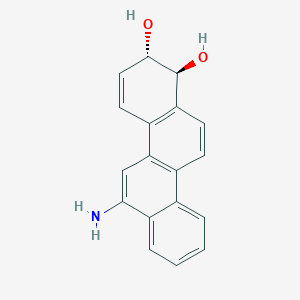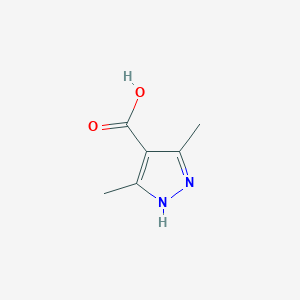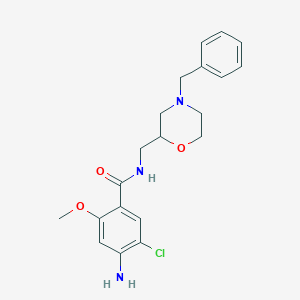
Flutimide
Vue d'ensemble
Description
Flutamide is a nonsteroidal antiandrogen . It is used together with a luteinizing hormone-releasing hormone (LHRH) agonist to treat metastatic prostate cancer in men . Flutamide works by blocking the effects of androgen (a male hormone), to stop the growth and spread of cancer cells .
Synthesis Analysis
Flutamide and its metabolites, 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3), have been synthesized . The synthesis of Flu-1 and Flu-3 was carried out according to the synthetic pathway depicted in the paper .Chemical Reactions Analysis
Flutamide has been synthesized conveniently in high yields and by an economically beneficial method . Benzotrifluoride was first nitrated and the product was reduced and acylated in one pot in the presence of iron powder and isobutyric acid to produce 3‐trifluoroisobutyranilide . Finally, flutamide was produced by further nitration .Physical And Chemical Properties Analysis
Flutamide is a weak nonsteroidal, antiandrogen (NSAA) with a nitroaromatic chemical structure . When orally administered, it undergoes extensive first-pass metabolism into an active, potent, antiandrogen metabolite, 2-hydroxy-Flutamide (HF) .Applications De Recherche Scientifique
Cancer Treatment
Flutamide: is primarily used as an anti-androgen medication in the treatment of prostate cancer . It works by inhibiting the uptake of androgens or blocking the binding of androgens to their receptors in target tissues . This mechanism is crucial in controlling the growth and proliferation of prostate cancer cells.
Solubility Enhancement
Research has explored the use of beta-cyclodextrin (β-CD) to enhance the solubility of Flutamide, which is poorly soluble in water . This approach aims to improve the bioavailability of the drug, thereby increasing its therapeutic efficacy.
Amorphous Solid Dispersion Technology
The application of amorphous solid dispersion (ASD) technology is being investigated to address the solubility challenges of Flutamide . By transforming Flutamide into an amorphous state, its solubility and dissolution rate can be significantly improved.
Environmental Monitoring
Flutamide has been detected in environmental samples, necessitating the development of sensors for its monitoring . A novel electrochemical sensor using diamond nanoparticles has been created for the specific detection of Flutamide in environmental samples like pond and river water.
Supersaturation Studies
Studies have shown that creating a supersaturated solution of Flutamide can lead to a substantial increase in its concentration compared to the pure drug . This research provides insights into the application of supersaturation as a strategy to overcome solubility challenges.
Safety and Tolerability
Evaluations of Flutamide’s long-term effects, safety, and tolerability have been conducted . These studies are essential for understanding the potential side effects and risks associated with prolonged use of the drug.
Mécanisme D'action
Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor . In addition, Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis . Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen .
Safety and Hazards
Propriétés
IUPAC Name |
(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHCCPAJIVTOY-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flutimide | |
CAS RN |
162666-34-4 | |
| Record name | Flutimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




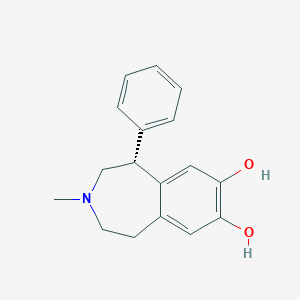
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
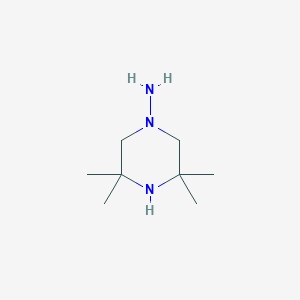


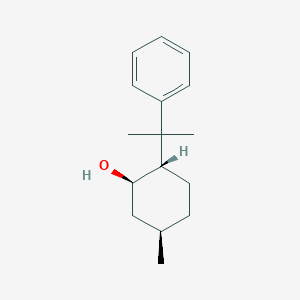


![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
